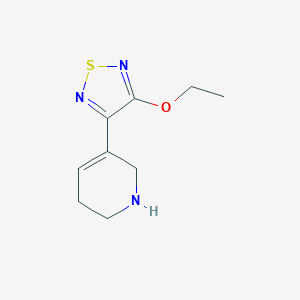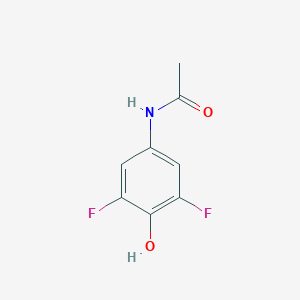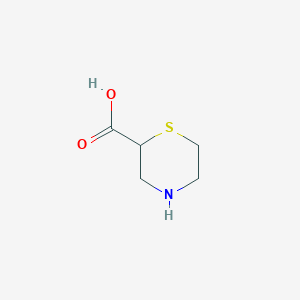
Thiomorpholine-2-carboxylic acid
Overview
Description
Thiomorpholine-2-carboxylic acid and its derivatives are a class of compounds that have been synthesized and studied for various applications. These compounds are characterized by a thiomorpholine ring, which is a saturated heterocycle containing both sulfur and nitrogen atoms, and a carboxylic acid functional group.
Synthesis Analysis
The synthesis of thiomorpholine-2-carboxylic acid derivatives has been achieved through different methods. One approach involves the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanethiol, leading to the formation of tetrahydro-2H-1,4-thiazine-3-carboxylic acid, a thio analogue of morpholinecarboxylic acid . Another method reported the synthesis of enantiomerically pure thiomorpholin-3-ones from (R)-phenylglycine methyl ester, S-benzylthioglycolic acid, and bromoacetic acid, with subsequent stereoselective alkylation to yield 2-substituted thiomorpholin-3-ones .
Molecular Structure Analysis
The molecular structure of thiomorpholine-2-carboxylic acid derivatives is characterized by the presence of a thiomorpholine ring. Stereochemical studies have revealed the specific configuration of the newly formed stereocenters in these compounds . The synthesis of diastereomers of thiomorpholine-carboxylic acid esters has also been reported, indicating the chiral nature of these molecules .
Chemical Reactions Analysis
Thiomorpholine-2-carboxylic acid derivatives undergo various chemical reactions. For instance, the bioactivation mechanism of L-thiomorpholine-3-carboxylic acid (L-TMC) involves its metabolism by L-amino acid oxidase, leading to the formation of an imine, which is implicated in the cytotoxicity of L-TMC . Additionally, the synthesis of 1,4-thiomorpholine-3,5-dicarboxylic acid (TMDA) in bovine brain suggests that these compounds may undergo biological transformations, potentially deriving from lanthionine .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiomorpholine-2-carboxylic acid derivatives are influenced by their molecular structure. The presence of the thiomorpholine ring imparts certain characteristics, such as the potential for hydrogen bonding due to the nitrogen and sulfur atoms. The carboxylic acid group contributes to the acidity and solubility in water. The stereoselective polymer-supported synthesis of these compounds indicates that they can be tailored to have specific physical and chemical properties based on the desired application .
Scientific Research Applications
Antimicrobial Activity
Research has shown the potential of thiomorpholine derivatives in antimicrobial applications. For instance, thiomorpholine derivatives have been developed and tested for their antimicrobial activity, indicating their potential as bioactive molecules in therapeutic contexts (Kardile & Kalyane, 2010). Additionally, new amides of Thiomorpholine carboxylate have been synthesized and evaluated for their in vitro antimicrobial activities, showing moderate to good antibacterial and antifungal activity (Nagavelli et al., 2014).
Synthesis and Characterization
Thiomorpholine-2-carboxylic acid has been utilized in the synthesis of various compounds. A study reported the regio- and stereo-selective synthesis of novel 3-thiomorpholines from ketoaziridines (Khodadadi et al., 2021). Another study involved the preparation of novel bridged bicyclic thiomorpholines as potential building blocks in medicinal chemistry, highlighting the importance of thiomorpholine in this field (Walker & Rogier, 2013).
Catalysis and Green Chemistry
Thiomorpholine-2-carboxylic acid derivatives have been synthesized using environmentally friendly methods. For example, boric acid/glycerol has been used as a catalyst for the synthesis of Thiomorpholine 1,1-Dioxide by double Michael addition reaction in water, emphasizing the move towards greener chemistry (Halimehjnai et al., 2013).
Biological Activities
Thiomorpholine derivatives have shown promising biological activities. A study synthesized N‐azole substituted thiomorpholine derivatives and evaluated their antioxidant and cytotoxic activities, finding significant radical scavenging and cytotoxic activities in some derivatives (Reddy et al., 2014).
Application in Corrosion Inhibition
Thiomorpholine-2-carboxylic acid derivatives have also been studied for their application in corrosion inhibition. For instance, thiomorpholin-4-ylmethyl-phosphonic acid was investigated as a corrosion inhibitor for carbon steel in natural seawater (Amar et al., 2008).
properties
IUPAC Name |
thiomorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOPRCUIYMBWLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304192 | |
| Record name | 2-Thiomorpholinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholine-2-carboxylic acid | |
CAS RN |
134676-66-7 | |
| Record name | 2-Thiomorpholinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134676-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiomorpholinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



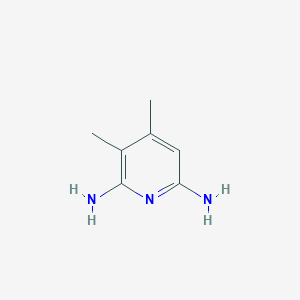
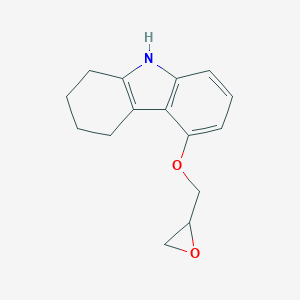
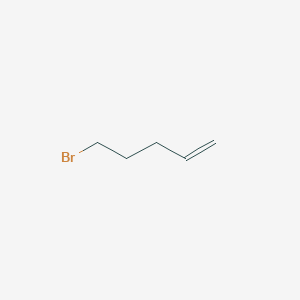
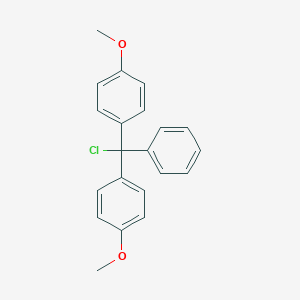
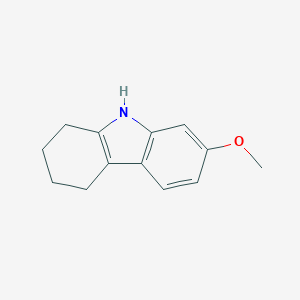
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
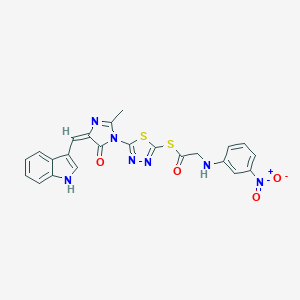
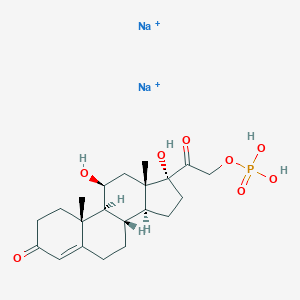
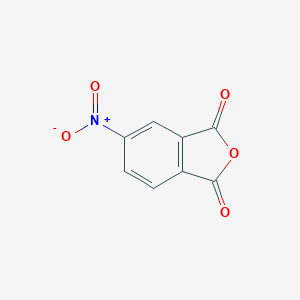
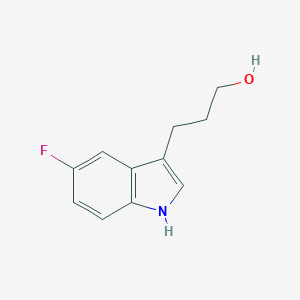
![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)

